molecular formula C9H17N5 B8015760 1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine

1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine

Cat. No.: B8015760
M. Wt: 195.27 g/mol
InChI Key: WQMJAAQZAZTRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine is a synthetic organic compound with a molecular formula of C9H15N5 This compound features a pyrazole ring substituted with a methyl group and a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with 1-methyl-1H-pyrazol-4-amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then heated and stirred to ensure complete conversion. After the reaction is complete, the product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific conditions like acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(4-methylpiperazin-1-yl)-propylamine
  • 1-Methyl-3-(4-methylpiperazin-1-yl)-butylamine
  • 1-Methyl-3-(4-methylpiperazin-1-yl)-phenylamine

Uniqueness

1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylpiperazine moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, which can be leveraged in the design of new molecules with desired properties.

Properties

IUPAC Name

1-methyl-3-(4-methylpiperazin-1-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c1-12-3-5-14(6-4-12)9-8(10)7-13(2)11-9/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMJAAQZAZTRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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